molecular formula C25H22N2O5S B2550543 2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 902585-39-1

2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2550543
CAS RN: 902585-39-1
M. Wt: 462.52
InChI Key: DBQDDYLSLCQGEN-UHFFFAOYSA-N
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Description

The compound 2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide belongs to a broader class of chemical compounds known as 2-(quinolin-4-yloxy)acetamides. These compounds have been identified as potent inhibitors of Mycobacterium tuberculosis growth, both in drug-susceptible and drug-resistant strains. The research has shown that these compounds can be chemically modified to enhance their antitubercular properties, resulting in minimum inhibitory concentration (MIC) values as low as 0.05 µM, indicating a high level of potency against the tuberculosis-causing bacteria .

Synthesis Analysis

The synthesis of 2-(quinolin-4-yloxy)acetamides involves additional chemical modifications of lead compounds to yield highly potent antitubercular agents. Although the specific synthesis steps for this compound are not detailed in the provided papers, it can be inferred that the synthesis process is designed to optimize the antitubercular activity and reduce toxicity to mammalian cells .

Molecular Structure Analysis

The molecular structure of 2-(quinolin-4-yloxy)acetamides is crucial for their activity against Mycobacterium tuberculosis. The presence of the quinolin-4-yloxy moiety is a defining feature of these compounds, contributing to their ability to inhibit the growth of M. tuberculosis. The modifications that lead to the creation of this compound likely involve the addition of functional groups that enhance the compound's efficacy and selectivity .

Chemical Reactions Analysis

The chemical reactions involving 2-(quinolin-4-yloxy)acetamides are primarily centered around their antitubercular activity. These compounds exhibit intracellular activity against M. tuberculosis in infected macrophages, with a mode of action similar to that of established antituberculosis drugs like rifampin. The compounds also show a synergistic effect when used in combination with rifampin, which could be due to complementary mechanisms of action or enhanced drug uptake .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(quinolin-4-yloxy)acetamides contribute to their antitubercular activity and pharmacokinetic profile. These compounds have been found to possess good permeability and moderate rates of metabolism, which are desirable traits for oral medications. Additionally, they exhibit low risk of drug-drug interactions, which is an important consideration in tuberculosis treatment due to the long duration of therapy and the potential for patients to be on multiple drugs .

Scientific Research Applications

Anion Coordination and Molecular Assembly

Research has demonstrated that amide derivatives exhibit unique spatial orientations which play a crucial role in anion coordination. For instance, certain amide compounds with a quinoline base exhibit tweezer-like geometries and self-assemble into channel-like structures through weak interactions. This property is crucial for developing molecular sensors and materials with specific anion recognition capabilities (Kalita & Baruah, 2010).

Structural Complexity and Fluorescence Applications

The structural complexity of quinoline-based amides has been explored, revealing their potential in forming gels and crystalline structures with various acids. These compounds have been shown to form co-crystals and salts exhibiting unique fluorescence properties, which could be harnessed in developing new fluorescent materials for sensing and imaging applications (Karmakar, Sarma, & Baruah, 2007).

Antimalarial and COVID-19 Research

Some N-(phenylsulfonyl)acetamide derivatives, including structures related to the compound , have shown promise in antimalarial activities and have been explored for potential use against COVID-19. These compounds have been characterized for their ADMET properties and evaluated for their efficacy, revealing promising applications in pharmaceutical research targeting infectious diseases (Fahim & Ismael, 2021).

Molecular Docking Studies

Theoretical and computational studies on sulfonamide derivatives, including molecular docking, have provided insights into their potential interactions with biological targets. These studies contribute to understanding the molecular basis of the activity of these compounds against various pathogens and their potential therapeutic applications (Fahim & Ismael, 2019).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-17-8-6-7-11-21(17)26-24(28)16-27-15-23(33(30,31)19-9-4-3-5-10-19)25(29)20-14-18(32-2)12-13-22(20)27/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQDDYLSLCQGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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